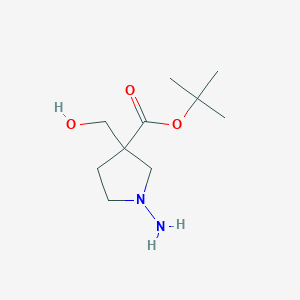
(S)-3-Chloro-N-(1-phenylethyl)propan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Chloro-N-(1-phenylethyl)propan-1-amine hydrochloride is a chiral amine compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorine atom, a phenylethyl group, and an amine group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Chloro-N-(1-phenylethyl)propan-1-amine hydrochloride typically involves the use of transaminase-mediated synthesis. This method offers an environmentally and economically attractive approach for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . The process involves the use of immobilized whole-cell biocatalysts with ®-transaminase activity, which allows for the production of the (S)-enantiomers with high enantioselectivity and conversion rates .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts and efficient catalyst systems is crucial for the scalability and cost-effectiveness of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-Chloro-N-(1-phenylethyl)propan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions include amine oxides, reduced amines, and substituted derivatives, which can be further utilized in various applications .
Aplicaciones Científicas De Investigación
(S)-3-Chloro-N-(1-phenylethyl)propan-1-amine hydrochloride has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of (S)-3-Chloro-N-(1-phenylethyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as a substrate for transaminase enzymes, which catalyze the transfer of amino groups to form new chiral amines . This process is crucial for the synthesis of enantiomerically pure amines, which are important in pharmaceutical and chemical industries .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (S)-3-Chloro-N-(1-phenylethyl)propan-1-amine hydrochloride include:
- (S)-1-phenylethan-1-amine
- (S)-2-methyl-1-phenylpropan-1-amine
- (S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a chlorine atom and a phenylethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in synthetic chemistry and pharmaceutical research .
Propiedades
Fórmula molecular |
C11H17Cl2N |
|---|---|
Peso molecular |
234.16 g/mol |
Nombre IUPAC |
3-chloro-N-[(1S)-1-phenylethyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H16ClN.ClH/c1-10(13-9-5-8-12)11-6-3-2-4-7-11;/h2-4,6-7,10,13H,5,8-9H2,1H3;1H/t10-;/m0./s1 |
Clave InChI |
UDHFKMUFRMXNHJ-PPHPATTJSA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1)NCCCCl.Cl |
SMILES canónico |
CC(C1=CC=CC=C1)NCCCCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



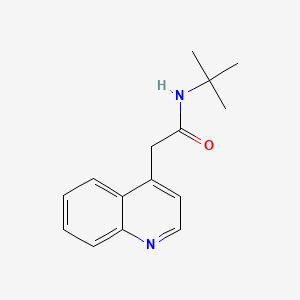
![4-(9-Bromo-2,3-dimethylnaphtho[2,3-b]thiophen-4-yl)-2,6-dimethylphenol](/img/structure/B14015037.png)
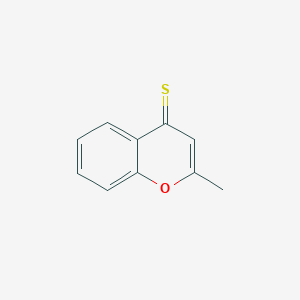

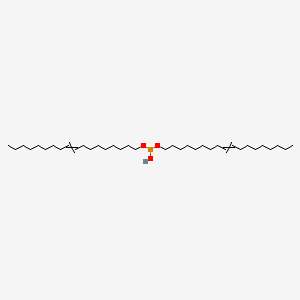
![2-[1-(4-Methylphenyl)-2-phenylethyl]butanedioic acid](/img/structure/B14015058.png)
![(4-Chlorophenyl)[4-(3-chlorophenyl)-2-methoxy-6-quinolinyl]methanone](/img/structure/B14015061.png)

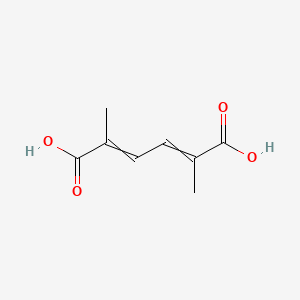
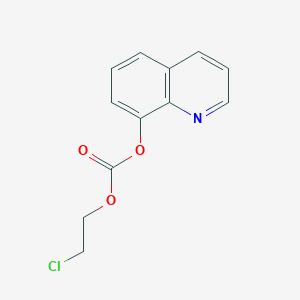
![N-[(2,4-Dimethoxyphenyl)methyl]-4-oxopentanamide](/img/structure/B14015078.png)

